molecular formula C10H13ClMg B6333936 2,4,5-Trimethylbenzylmagnesium chloride 0.25 M in Tetrahydrofuran CAS No. 1187163-65-0

2,4,5-Trimethylbenzylmagnesium chloride 0.25 M in Tetrahydrofuran

Cat. No.: B6333936
CAS No.: 1187163-65-0
M. Wt: 192.97 g/mol
InChI Key: QOGBURDTYCJNJP-UHFFFAOYSA-M
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Description

2,4,5-Trimethylbenzylmagnesium chloride 0.25 M in Tetrahydrofuran is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. This reagent is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylbenzylmagnesium chloride is typically prepared by reacting 2,4,5-trimethylbenzyl chloride with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Tetrahydrofuran

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In an industrial setting, the preparation of 2,4,5-Trimethylbenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely

    Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling reactions: Participates in reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones

    Alkyl halides: Methyl iodide, ethyl bromide

    Electrophiles: Various electrophilic reagents such as acyl chlorides, epoxides

Major Products Formed

    Alcohols: From reactions with carbonyl compounds

    Alkanes: From reactions with alkyl halides

    Complex organic molecules: From coupling reactions with electrophiles

Scientific Research Applications

2,4,5-Trimethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Biology: Preparation of biologically active compounds for research purposes.

    Medicine: Synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved include:

    Carbonyl compounds: Formation of alcohols through nucleophilic addition

    Alkyl halides: Formation of alkanes through nucleophilic substitution

    Electrophiles: Formation of complex organic molecules through coupling reactions

Comparison with Similar Compounds

2,4,5-Trimethylbenzylmagnesium chloride is unique due to its specific structure and reactivity. Similar compounds include:

    Phenylmagnesium bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.

    Methylmagnesium chloride: A simpler Grignard reagent with different reactivity and applications.

    Ethylmagnesium bromide: Another Grignard reagent with different chain length and reactivity.

The uniqueness of 2,4,5-Trimethylbenzylmagnesium chloride lies in its ability to form specific carbon-carbon bonds and its reactivity with various electrophiles, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

magnesium;1-methanidyl-2,4,5-trimethylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGBURDTYCJNJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[CH2-])C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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